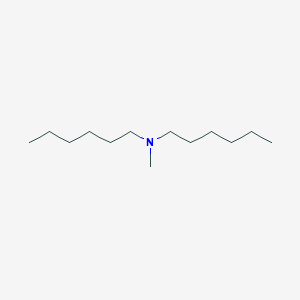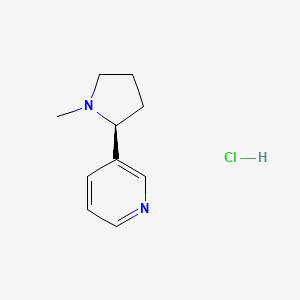
Nicotine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotine hydrochloride appears as a white crystalline solid. Combustible, although ignition may be difficult. Toxic by inhalation (dust, etc.) and skin absorption. Produces toxic oxides of nitrogen during combustion.
科学的研究の応用
Cognitive Enhancement
Nicotine hydrochloride has been studied for its potential cognitive enhancing properties. Research shows that certain nicotinic acetylcholine receptor (nAChR) ligands, including nicotine, may improve cognitive performance in rodents, suggesting a possible application in treating neurodegenerative and cognitive disorders (Bontempi et al., 2003).
Neurobiology and Behavioral Effects
Nicotine affects various brain regions and neurochemical pathways, leading to a range of neurophysiological, motivational, and behavioral effects. This has implications for understanding addiction and developing treatments for nicotine dependence (Laviolette & Kooy, 2004).
Neuroprotection in Parkinson's Disease
Studies suggest that nicotine may have a protective effect against nigrostriatal damage in Parkinson's disease. This protective action could be attributed to nicotine's interaction with nAChRs, with potential implications for managing Parkinson's disease (Quik et al., 2012).
Nicotine Metabolism and Disposition Kinetics
Research on the metabolism and disposition kinetics of nicotine, including its conversion into various metabolites, is essential for understanding nicotine addiction and developing cessation therapies (Hukkanen et al., 2005).
Environmental Tobacco Smoke Measurement
Nicotine has been used as a marker to evaluate environmental tobacco smoke (ETS). Methods for measuring nicotine in indoor air can help assess ETS exposure and its health implications (Saito & Seto, 2007).
Nicotine's Dual Role in Addiction and Cognition
Nicotine's complex effects on the brain, including its dual role in addiction and cognition enhancement, have been studied using neuroimaging techniques. These studies contribute to our understanding of nicotine's impact on the brain and may aid in developing better treatments for smoking cessation and cognitive disorders (Jasinska et al., 2014).
Impact on Spinal Disc Cells
Nicotine's effect on spinal disc cells has been investigated, with findings suggesting that nicotine may contribute to intervertebral disc degeneration, thereby linking smoking to back pain and disc health issues (Akmal et al., 2004).
Impact on Plant Growth
Research on the impact of nicotine on plants like Capsicum annuum reveals insights into nicotine toxicity in plants, which could have implications for agricultural practices and understanding plant responses to certain chemicals (Alkhatib et al., 2021).
Nicotine and Tumor Progression
Nicotine has been found to influence cell proliferation and tumor progression in smoking-related cancers. This suggests that nicotine plays a role in the development and growth of certain types of cancer, which is crucial for cancer research and therapy development (Schaal & Chellappan, 2014).
Nicotine and Wound Repair
Studies have explored nicotine's effects on tissue healing and cell proliferation, indicating both potential benefits and risks in the context of wound repair and tissue regeneration (Martin et al., 2009).
特性
CAS番号 |
2820-51-1 |
|---|---|
製品名 |
Nicotine hydrochloride |
分子式 |
C10H15ClN2 |
分子量 |
198.69 g/mol |
IUPAC名 |
3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;/h2,4,6,8,10H,3,5,7H2,1H3;1H/t10-;/m0./s1 |
InChIキー |
HDJBTCAJIMNXEW-PPHPATTJSA-N |
異性体SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.Cl |
SMILES |
CN1CCCC1C2=CN=CC=C2.Cl |
正規SMILES |
CN1CCCC1C2=CN=CC=C2.Cl |
Color/Form |
Colorless oil |
その他のCAS番号 |
2820-51-1 21361-93-3 |
物理的記述 |
Nicotine hydrochloride appears as a white crystalline solid. Combustible, although ignition may be difficult. Toxic by inhalation (dust, etc.) and skin absorption. Produces toxic oxides of nitrogen during combustion. |
溶解性 |
All salts are soluble in water, alcohol, and ether /Nicotine salts/ |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



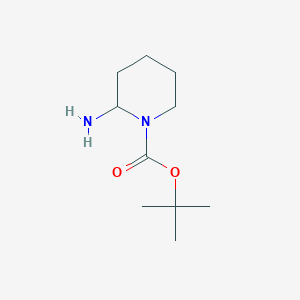

![1,3,5-Tris[4-(chloromethyl)phenyl]benzene](/img/structure/B1599116.png)

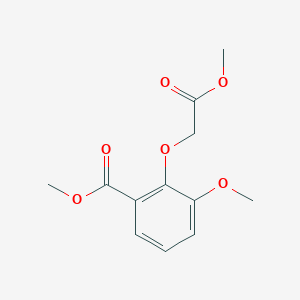
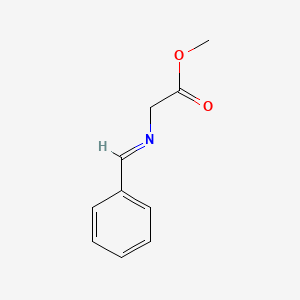
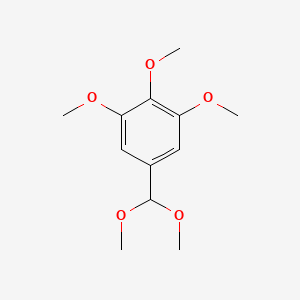
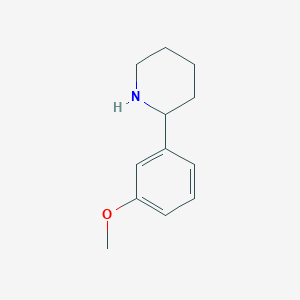

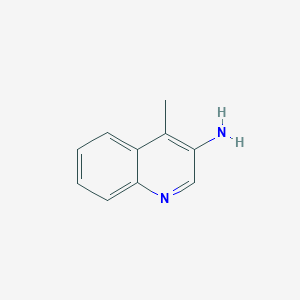
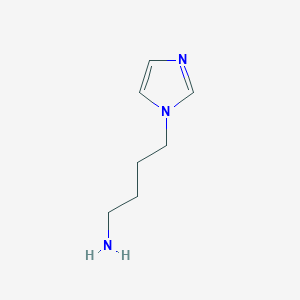
![2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid](/img/structure/B1599133.png)
